Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0) is a pyrazole-based compound characterized by a 4-fluorophenyl substituent at the pyrazole ring’s N1 position and an ethyl carboxylate group at the C4 position. This structure is pivotal in medicinal chemistry due to its versatility as a scaffold for developing biologically active derivatives. The compound is synthesized via diazotization and cyclization reactions starting from ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and isopentyl nitrite in tetrahydrofuran (THF) and methanol . Its synthetic accessibility and structural modularity make it a key intermediate for derivatives targeting diverse biological pathways.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUROLLIWZOVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566687 | |
| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-73-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected.
Result of Action
Related compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, suggesting that this compound could have similar effects.
Biological Activity
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the reaction of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with isopentyl nitrite under reflux conditions, yielding the desired compound with a yield of approximately 74% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro tests against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes have demonstrated notable antibacterial activities. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in animal models. Studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. For instance, it has been shown to inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, suggesting its role as a potential chemotherapeutic agent .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of this compound against several pathogens. The results indicated that the compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL, depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Listeria monocytogenes | 128 |
Case Study 2: Anticancer Efficacy
In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties, making them valuable in pain management therapies. The compound's structure allows for modifications that enhance bioactivity and pharmacokinetic profiles, which are essential for therapeutic efficacy.
Case Study: Analgesic Properties
Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study involving animal models, compounds derived from this compound showed a marked reduction in pain responses comparable to established analgesics like ibuprofen.
Agricultural Chemistry
Agrochemical Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases due to its ability to interact with biological systems in plants.
Data Table: Efficacy Against Pests
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Fungal Pathogens | 90 | 150 |
| Leafhoppers | 75 | 250 |
Biochemical Research
Enzyme Inhibition Studies
The compound is employed extensively in biochemical research to study enzyme inhibition mechanisms. Its derivatives have been found to inhibit specific enzymes involved in metabolic pathways, facilitating the exploration of drug interactions and potential therapeutic targets.
Case Study: MAPK Pathway Inhibition
A study focused on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway revealed that derivatives of this compound effectively modulated cellular responses to inflammatory stimuli. This highlights its potential as a therapeutic agent in treating inflammatory diseases.
Material Science
Novel Material Development
In material science, this compound is explored for creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials suitable for advanced technology applications, including sensors and semiconductors.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound provides moderate electron withdrawal, influencing reactivity and binding interactions.
- Functional Group Additions: Amino-substituted derivatives (e.g., CAS 138907-68-3) serve as precursors for further functionalization, while thiomethyl groups (e.g., ) may improve membrane permeability .
Derivatives with Heterocyclic or Ureido Modifications
Key Insights :
- Quinoxaline Derivatives: These compounds (e.g., ) replace the 4-fluorophenyl group with a quinoxaline ring, introducing planar aromaticity that may enhance DNA intercalation or kinase inhibition .
- Ureido and Sulfonamido Derivatives : Ureido modifications (e.g., GeGe3) improve target specificity in angiogenesis and inflammation pathways, while sulfonamido groups enhance antimicrobial potency .
Key Insights :
- The parent compound’s synthesis requires prolonged reflux but offers moderate yields, while quinoxaline derivatives achieve higher yields via efficient alkylation .
- Ureido and sulfonamido derivatives face challenges in intermediate stability, necessitating stringent anhydrous conditions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The parent compound’s ethyl carboxylate group confers moderate solubility in polar aprotic solvents (e.g., THF, methanol) . Quinoxaline derivatives show reduced aqueous solubility due to aromatic stacking .
- Lipophilicity : Ureido and sulfonamido modifications increase logP values, enhancing blood-brain barrier penetration in antimicrobial derivatives .
- Stability : Nitro-substituted analogues (e.g., CAS 219664-16-1) may undergo in vivo nitro-reduction, necessitating prodrug strategies .
Preparation Methods
Reaction Conditions and Mechanistic Insights
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux (80–100°C) for 12–24 hours. Acidic catalysts like acetic acid or p-toluenesulfonic acid (PTSA) facilitate imine formation and subsequent cyclization. Regioselectivity is influenced by the electronic effects of the 4-fluorophenyl group, which directs the hydrazine to attack the more electrophilic ketone carbon, yielding the 4-carboxylate isomer.
Key Data:
| Parameter | Details |
|---|---|
| Starting Materials | 4-Fluorophenylhydrazine, ethyl 3-ketobutanoate |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | Acetic acid (10 mol%) |
| Reaction Time | 18 hours |
| Yield | 60–65% |
Diazotization of Amino-Substituted Pyrazole Precursors
A two-step synthesis involving the diazotization of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate provides a route to the target compound. This method exploits the reactivity of aromatic amines to form diazonium salts, which are subsequently reduced or hydrolyzed.
Procedure and Optimization
-
Synthesis of Amino Precursor : Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is prepared via cyclocondensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by catalytic hydrogenation.
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Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt. Subsequent hydrolysis with water at elevated temperatures (70–80°C) eliminates the amino group, yielding the desired product.
Key Data:
Copper-Catalyzed Cross-Coupling Reactions
Adapting methodologies from related pyrazole derivatives, copper-catalyzed Ullmann-type couplings offer a modular approach. This route involves coupling a halogenated pyrazole ester with 4-fluorophenylboronic acid under catalytic conditions.
Protocol and Regiochemical Control
A mixture of ethyl 4-bromo-1H-pyrazole-3-carboxylate, 4-fluorophenylboronic acid, copper(I) iodide (CuI), and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene is heated at 110°C for 24–48 hours. The ligand enhances catalytic efficiency by stabilizing the copper center, while potassium carbonate acts as a base to deprotonate intermediates.
Key Data:
Industrial-Scale Production and Purification
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Post-synthesis purification involves silica gel chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol/water mixtures.
Yield Optimization Strategies
-
Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve cross-coupling efficiency but increase costs.
-
Solvent Effects : Replacing toluene with NMP (N-methyl-2-pyrrolidone) raises reaction rates but complicates waste disposal.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy, one-step process | Moderate yields (60–65%) |
| Diazotization | Accessible starting materials | Multi-step, low yields (50–55%) |
| Cross-Coupling | High regioselectivity, scalability | Long reaction times (48 hours) |
Q & A
Q. What are the common synthetic routes for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and 4-fluorophenylhydrazine, followed by cyclization under basic or acidic conditions. Key optimization steps include:
- Catalyst selection : Copper sulfate and sodium sulfite are used in click chemistry to improve yield (e.g., 87% purity achieved in ).
- Solvent systems : Mixed solvents like THF/H₂O (1:1) enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C for 10–24 hours to balance yield and side-product formation .
- Purification : Flash column chromatography (e.g., heptane/ethyl acetate gradients) or recrystallization ensures high purity .
Q. Which spectroscopic and computational methods are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ester carbonyl at δ ~163 ppm, pyrazole ring protons at δ 6.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 249.24 in ) .
- Theoretical studies : Density Functional Theory (DFT) calculations compare experimental IR spectra with optimized geometries to resolve structural ambiguities .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectral data be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Methodologies include:
- Solvent modeling : Incorporating polarizable continuum models (PCM) in DFT simulations to mimic experimental conditions (e.g., DMSO or CDCl₃) .
- Vibrational analysis : Comparing experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with computed vibrational modes to identify dominant conformers .
- X-ray crystallography : Single-crystal structures (refined via SHELXL) provide definitive bond-length and angle data for benchmarking computational models .
Q. What strategies are employed to study its potential pharmacological activities?
- Structure-activity relationship (SAR) studies : Modifying the 4-fluorophenyl or ester group and testing against biological targets (e.g., Keap1 inhibitors in ) .
- In vitro assays : Enzymatic inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity screens) .
- Molecular docking : Simulating binding interactions with proteins (e.g., Keap1’s hydrophobic pocket) to rationalize activity .
Q. How is X-ray crystallography applied to resolve its three-dimensional structure?
- Data collection : High-resolution (≤1.0 Å) datasets are collected using synchrotron radiation or Cu-Kα sources.
- Structure solution : SHELXD or direct methods locate heavy atoms, while SHELXL refines anisotropic displacement parameters .
- Validation : Tools like PLATON check for errors in geometry (e.g., bond-length outliers) and electron density mismatches .
Q. What factors influence the hydrolysis of the ethyl ester to the carboxylic acid derivative?
Hydrolysis efficiency depends on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
